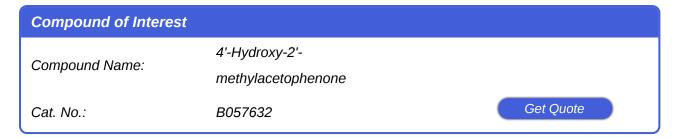


# An In-depth Technical Guide to 4'-Hydroxy-2'methylacetophenone

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CAS Number: 875-59-2

This technical guide provides a comprehensive overview of **4'-Hydroxy-2'-methylacetophenone**, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological relevance.

## **Physicochemical and Spectral Data**

A summary of the key quantitative data for **4'-Hydroxy-2'-methylacetophenone** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C9H10O2	[1]
Molecular Weight	150.17 g/mol	[1]
Melting Point	129-131 °C	[1][2]
Boiling Point	313 °C	[1][2]
Density	1.059 g/mL at 25 °C	[2]
Solubility	Soluble in Methanol	[2]
pKa (Predicted)	8.28 ± 0.18	[1]
LogP (Predicted)	1.884	[1]
<sup>1</sup> H NMR Spectrum	Available	[3]
<sup>13</sup> C NMR Spectrum	Available	[4]
Mass Spectrum	Available	[5][6]
IR Spectrum	Available	[5]

# Experimental Protocols Synthesis of 4'-Hydroxy-2'-methylacetophenone via Fries Rearrangement

A common and effective method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example of how **4'-Hydroxy-2'-methylacetophenone** can be synthesized.

### Materials:

- 2-Methylphenyl acetate
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)



- Hydrochloric acid (HCl), 10% aqueous solution
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylphenyl acetate (1 equivalent) and anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 10% hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to yield pure 4'-Hydroxy-2'-methylacetophenone.

## **Biological Activity and Signaling Pathways**

**4'-Hydroxy-2'-methylacetophenone** serves as a crucial starting material in the synthesis of various biologically active compounds. Notably, it has been utilized in the preparation of morpholine ketone analogs that act as potent histamine H3 receptor inverse agonists.[1][2] Additionally, this compound has demonstrated ciliate toxicity, inhibiting the growth of Tetrahymena pyriformis with an IC50 of 0.65 mM.[7]

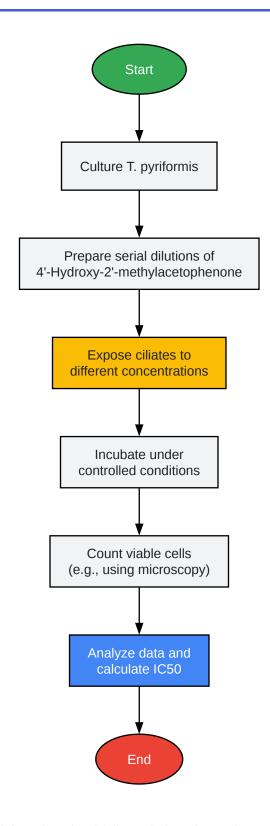
# Histamine H3 Receptor Inverse Agonist Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of neurotransmitters. This mechanism is a target for the development of drugs for neurological disorders.









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